ethyl 2-(4-chlorobenzamido)-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
Description
Ethyl 2-(4-chlorobenzamido)-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazine core substituted with a 4-chlorophenyl group at position 6, a methyl group at position 4, and a 4-chlorobenzamido moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-3-28-20(27)17-12(2)24-21(25-19(26)14-6-10-16(23)11-7-14)29-18(17)13-4-8-15(22)9-5-13/h4-11,18H,3H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRIMPNGXQHWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-chlorobenzamido)-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex thiazine structure characterized by the presence of a chlorobenzamido group and a chlorophenyl moiety. Its molecular formula is , and it exhibits specific physical properties that can influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazine derivatives. The process can include the formation of intermediates such as ethyl 2-(4-chlorobenzoylamino) derivatives, which are then further modified to obtain the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazine derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and survival. For example, derivatives of thiazine have been reported to modulate signaling pathways related to apoptosis and cellular stress responses.
Case Studies
A notable case study involved the evaluation of similar thiazine compounds in vitro against various cancer cell lines. These studies demonstrated that modifications in the chlorobenzamido and chlorophenyl groups significantly influenced the compounds' cytotoxicity and selectivity towards cancer cells.
Case Study: In Vitro Evaluation
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: Compounds showed IC50 values ranging from 10 to 30 µM, indicating moderate potency.
Future Directions
The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies: To evaluate efficacy and safety profiles in animal models.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
- Structural Modifications: To optimize potency and selectivity for therapeutic targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual 4-chlorophenyl groups and the 4-chlorobenzamido substituent. Below is a comparative analysis with key analogues:
Key Observations :
- Substituent Influence: The presence of electron-withdrawing chloro groups in the target compound likely enhances its stability and lipophilicity compared to the amino-substituted analogue in . This could improve membrane permeability in biological systems.
- Heterocyclic Core Differences : Thiadiazine (e.g., ) and triazole (e.g., ) derivatives exhibit distinct electronic and steric profiles compared to the 1,3-thiazine core. Thiadiazines often show enhanced π-stacking interactions, while triazoles are more rigid, affecting binding affinity in medicinal chemistry contexts.
Research Findings and Implications
- Crystal Engineering : The hydrogen-bonded hexameric assembly in highlights the importance of substituents in directing supramolecular architectures, a feature exploitable in the design of the target compound’s solid-state properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
